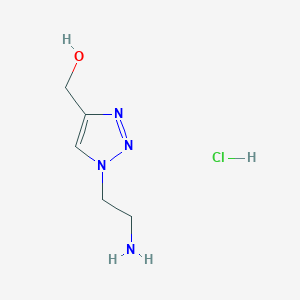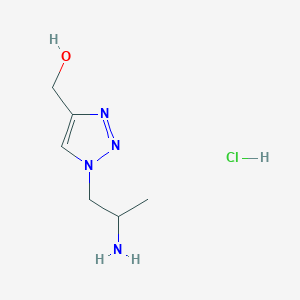![molecular formula C7H4BrFN2 B1446939 3-Bromo-5-fluoroimidazo[1,2-a]pyridine CAS No. 1388711-44-1](/img/structure/B1446939.png)
3-Bromo-5-fluoroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Bromo-5-fluoroimidazo[1,2-a]pyridine is a tan solid . . The storage temperature ranges from 0-5°C to 2-8°C .Applications De Recherche Scientifique
Bioisosteric Replacements and Receptor Modulation
One application of related compounds is in the development of bioisosteric replacements for drug design. For example, 8-Fluoroimidazo[1,2-a]pyridine has been studied for its physicochemical properties and evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor (Humphries et al., 2006). This suggests that bromo-fluoroimidazo[1,2-a]pyridines could potentially be explored for similar applications in modifying receptor interactions.
Synthesis and Chemical Properties
The synthesis of halogenated imidazo[1,2-a]pyridines and their derivatives is a significant area of research, providing valuable insights into the chemical properties and reactivity of these compounds. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions demonstrates the versatility of these compounds in organic synthesis and their potential for creating complex molecules with varied functional groups (Shibahara et al., 2009).
Fluorescence and Photophysical Properties
Imidazo[1,2-a]pyridines and their derivatives are also investigated for their photophysical properties, such as fluorescence. The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines and their fluorescent properties highlights the potential of these compounds in developing biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012). This suggests that bromo-fluoro derivatives could similarly be explored for applications requiring fluorescent compounds.
Synthetic Methodologies
Research into efficient synthetic methodologies for imidazo[1,2-a]pyridines is crucial for expanding their applications. For example, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines demonstrates an effective approach to synthesizing these compounds, potentially opening up new pathways for the synthesis of 3-Bromo-5-fluoroimidazo[1,2-a]pyridine (Zhou et al., 2016).
Orientations Futures
While specific future directions for 3-Bromo-5-fluoroimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridine analogues are being explored for their potential as antituberculosis agents . This suggests that 3-Bromo-5-fluoroimidazo[1,2-a]pyridine could also be studied in this context.
Propriétés
IUPAC Name |
3-bromo-5-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPXYASSBWQZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoroimidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)


![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)









